2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-4-3-7-17-12-13)21-10-8-20(9-11-21)16-18-14-5-1-2-6-15(14)19-16/h1-7,12H,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKGAVTLGTUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzimidazole core, a piperazine ring, and a pyridine moiety with a sulfonyl group, suggesting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular structure of this compound can be broken down into several key components:
- Benzimidazole Core : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Piperazine Ring : Often involved in modulating neurotransmitter systems and enhancing bioactivity.
- Pyridine Moiety with Sulfonyl Group : This functional group enhances solubility and reactivity, potentially improving interaction with biological targets.
The molecular formula is with a molecular weight of 359.4 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Molecular docking studies have shown that this compound can effectively bind to enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis) and PARP1 (Poly (ADP-ribose) polymerase 1), both of which are critical in cancer cell metabolism and survival pathways. The dual-target inhibition suggests a potential role in cancer therapy .
Anti-inflammatory Activity
The benzimidazole derivatives are well-documented for their anti-inflammatory effects. Similar compounds have shown the ability to inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. For instance, compounds derived from benzimidazole have demonstrated IC50 values as low as 0.86 μM for NO inhibition, indicating strong anti-inflammatory potential .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Studies reveal that modifications to the benzimidazole structure can enhance activity against both Gram-positive and Gram-negative bacteria, making these compounds promising candidates for antibiotic development .
Case Study 1: Anticancer Activity
A study focused on the synthesis of various benzimidazole derivatives, including those with piperazine substitutions, revealed that certain analogues exhibited potent cytotoxicity against cancer cell lines. The presence of specific substituents was correlated with enhanced activity, affirming the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Anti-inflammatory Effects
In an experimental setup involving RAW 264.7 macrophages, a derivative of benzimidazole was tested for its ability to reduce inflammatory markers. The results demonstrated significant reductions in NO and TNF-α production, supporting the hypothesis that modifications to the benzimidazole structure can yield effective anti-inflammatory agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzimidazole Core : Condensation of o-phenylenediamine with carboxylic acid derivatives.
- Formation of Piperazine Linkage : Nucleophilic substitution reactions using piperazine derivatives.
- Final Modifications : Introduction of the pyridine-sulfonyl group through sulfonation reactions.
These synthetic routes allow for the customization of the compound to enhance its biological activity or modify pharmacokinetic properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, enabling a comparative assessment of their synthetic routes, physicochemical properties, and biological activities.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
- Structure : Features a 4-fluorophenyl substituent at the benzimidazole 2-position instead of the sulfonyl-piperazine-pyridine group.
- Synthesis : Prepared via condensation reactions of o-phenylenediamine with fluorophenyl aldehydes under acidic conditions .
- Activity : Demonstrates high affinity for the GABA-A receptor’s benzodiazepine site, with compound 16 (bearing a pyrrolidine tail) mimicking zolpidem’s binding mode .
- Key Difference : The absence of the sulfonyl-piperazine-pyridine group reduces metabolic stability compared to the target compound but enhances receptor selectivity .
Triazine-Linked Piperazine-Benzimidazole Derivatives (Compounds 21–24)
- Structure : Piperazine is connected to benzimidazole via a triazine ring, with additional substituents (e.g., fluorophenyl, chlorophenyl) on the piperazine .
- Synthesis : Synthesized via nucleophilic substitution reactions between triazine intermediates and piperazine derivatives, yielding 24–51% isolated yields .
2-((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)methoxy)-1H-benzo[d]imidazole
- Structure: Contains a methoxyphenoxy-pyridinylmethyl group linked via an ether bond to benzimidazole .
- Synthesis : Oxidized with m-CPBA and purified via alumina column chromatography, achieving 41% yield after deprotection .
- Key Difference: The ether linkage and methoxyphenoxy group may confer different electronic properties compared to the sulfonyl-piperazine group .
SSC-3 (2-(4-(5,10,15-Triphenylporphyrin-20-yl)phenyl)-1H-benzo[d]imidazole-5,6-diamine)
- Structure : Benzimidazole fused to a porphyrin moiety via a phenyl group .
- Synthesis : Synthesized via site-selective sequential reactions on water surfaces, emphasizing green chemistry principles .
- Activity : Designed for photodynamic therapy, leveraging porphyrin’s light-activated cytotoxicity .
- Key Difference : The bulky porphyrin group limits blood-brain barrier penetration, contrasting with the more compact sulfonyl-piperazine-pyridine substituent .
Data Tables: Structural and Functional Comparisons
Preparation Methods
Synthesis of the Benzimidazole Core
The 1H-benzo[d]imidazole scaffold is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. A widely adopted method involves refluxing o-phenylenediamine with carboxylic acids or their derivatives in aqueous or alcoholic media. For instance, 2-methyl-1H-benzo[d]imidazole is prepared by heating o-phenylenediamine with acetic acid under reflux, followed by basification with ammonia to precipitate the product. This method yields the benzimidazole core in ~75–87% efficiency, depending on substituents.
Critical Reaction Conditions :
- Temperature : 100–120°C under reflux
- Acid Catalyst : Acetic acid or substituted carboxylic acids
- Workup : Basification with NH₃ or NaOH to precipitate the product.
Sulfonylation with Pyridin-3-ylsulfonyl Groups
The final step involves sulfonylation of the piperazine nitrogen using pyridin-3-ylsulfonyl chloride . This reaction proceeds via a nucleophilic attack of the piperazine on the sulfonyl chloride, typically in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base. A patent by WO2014106800A2 describes analogous sulfonylation reactions using triethylamine or DIPEA to scavenge HCl.
Procedure :
- Reagents : Piperazinyl-benzimidazole (1 eq), pyridin-3-ylsulfonyl chloride (1.5 eq), DIPEA (3 eq)
- Solvent : DCM or THF
- Conditions : 0°C to room temperature, 12–24 h
- Workup : Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄
- Purification : Silica gel chromatography (gradient elution with ethyl acetate/hexane).
Purification and Characterization
Final purification is achieved via column chromatography (100–200 mesh silica gel) or recrystallization. Analytical data from IR, ¹H NMR, and mass spectrometry confirm structural integrity:
Key Spectral Data :
- IR (KBr) : 1692 cm⁻¹ (C=O stretch of sulfonamide), 1345 cm⁻¹ (S=O asymmetric stretch).
- ¹H NMR (DMSO-d₆) : δ 7.1–8.9 (m, aromatic protons), 3.3–4.1 (m, piperazine CH₂), 2.5 (s, benzimidazole CH₃).
- MS (ESI) : m/z 343.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
- Cyclization : The benzimidazole ring forms via dehydration of o-phenylenediamine and carboxylic acids, proceeding through a dihydrobenzimidazole intermediate.
- Piperazine Coupling : SNAr mechanisms dominate in polar aprotic solvents, with DIPEA enhancing nucleophilicity of the piperazine.
- Sulfonylation : Steric hindrance at the piperazine nitrogen may necessitate excess sulfonyl chloride and prolonged reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
